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Introduction

Carbon dioxide (CO2) is an abundant, renewable, and non-toxic C1 feedstock. Its utilization in
organic synthesis for the formation of valuable carboxylic acids is a key goal in green
chemistry. However, the thermodynamic stability and kinetic inertness of CO2 present
significant challenges. Cesium carbonate (Cs2CO3) has emerged as a highly effective
promoter and base for a variety of carboxylation reactions, enabling the activation of otherwise
inert C-H bonds and other functionalities for the incorporation of CO2.

The efficacy of cesium carbonate can be attributed to several factors. Its high solubility in
organic solvents and the weakly coordinating nature of the large cesium cation (Cs+) enhance
the basicity of the carbonate anion (CO3"2-). This allows for the deprotonation of even weakly
acidic C-H bonds to generate nucleophilic intermediates that readily react with CO2. These
application notes provide detailed protocols and data for several key carboxylation reactions
facilitated by cesium carbonate.

Carboxylation of N-Tosylhydrazones to Synthesize
o-Arylacrylic Acids
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This method provides an efficient, transition-metal-free approach to synthesize a-arylacrylic

acids, which are important precursors for various pharmaceuticals and biologically active

compounds. The reaction proceeds under relatively mild conditions, avoiding the use of strong,

non-functional group tolerant bases like n-butyllithium.
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Experimental Protocol

Materials:

e Appropriate N-tosylhydrazone (1.0 mmol)

e Cesium carbonate (Cs2C0O3) (2.0 mmol, 2.0 equiv.)
o Dimethyl sulfoxide (DMSO) (5 mL)

e CO2 (balloon or cylinder)

 Diethyl ether

e 1 M Hydrochloric acid (HCI)

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-tosylhydrazone
(2.0 mmol) and cesium carbonate (2.0 mmol).

o Evacuate and backfill the tube with CO2 gas three times.

e Add DMSO (5 mL) via syringe.

e The reaction mixture is stirred at 80 °C under a CO2 atmosphere (balloon) for 12-24 hours.

» After completion of the reaction (monitored by TLC), the mixture is cooled to room
temperature.

e The reaction mixture is poured into water (20 mL) and extracted with diethyl ether (2 x 15
mL) to remove non-acidic impurities.

e The aqueous layer is acidified to pH 2-3 with 1 M HCI.
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e The acidic aqueous layer is extracted with ethyl acetate (3 x 20 mL).

» The combined organic layers are washed with brine, dried over anhydrous MgSO4, and
filtered.

e The solvent is removed under reduced pressure to yield the crude a-arylacrylic acid, which
can be further purified by column chromatography on silica gel.

Reaction Mechanism and Workflow
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Reaction Mechanism Experimental Workflow
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Caption: Mechanism and workflow for the synthesis of a-arylacrylic acids.
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Direct Carboxylation of Terminal Alkynes

This protocol describes a transition-metal-free method for the direct carboxylation of terminal

alkynes using cesium carbonate as the base. This reaction provides a straightforward route to

propiolic acids, which are versatile building blocks in organic synthesis.
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Experimental Protocol

Materials:

Terminal alkyne (1.0 mmol)

e Cesium carbonate (Cs2CO3) (1.2 mmol, 1.2 equiv.)

o Dimethylformamide (DMF) (5 mL)

e CO2 (cylinder)

e High-pressure autoclave

o Diethyl ether

e 1 M Hydrochloric acid (HCI)

o Saturated sodium chloride solution (brine)

e Anhydrous sodium sulfate (Na2S04)

Procedure:

To a glass liner of a high-pressure autoclave equipped with a magnetic stir bar, add the
terminal alkyne (1.0 mmol) and cesium carbonate (1.2 mmol).

e Add DMF (5 mL) to the liner.

o Seal the autoclave and purge with CO2 gas three times.

e Pressurize the autoclave with CO2 to 2.5 atm.

e The reaction mixture is stirred and heated to 120 °C for 14-24 hours.

 After the reaction is complete, cool the autoclave to room temperature and carefully vent the
CO2.
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e The reaction mixture is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL)
to remove unreacted alkyne.

e The aqueous layer is acidified to pH 2-3 with 1 M HCI.
e The product is extracted with ethyl acetate (3 x 20 mL).

e The combined organic layers are washed with brine, dried over anhydrous Na2S04, and
filtered.

e The solvent is evaporated under reduced pressure to afford the propiolic acid, which can be
further purified by recrystallization or column chromatography.

Reaction Pathway and Workflow
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Reaction Pathway Experimental Workflow
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Caption: Pathway and workflow for the direct carboxylation of terminal alkynes.
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Carboxylation of 2-Furoic Acid for Biomass
Valorization

This application demonstrates the use of cesium carbonate in the conversion of biomass-
derived 2-furoic acid to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical for the
production of bio-based polymers. This solvent-free reaction is typically carried out in a molten
salt medium.[1][2][3]

Suantitative Data S

Cco2
Cs+IK+ Yield of Temperat .
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2 1.1 85 280 8 40
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2C0O3
4 K2CO3 - <5 300 8 40

Experimental Protocol

Materials:

e 2-Furoic acid

e Cesium carbonate (Cs2CO3)

e Potassium carbonate (K2CO3) (optional)
e CO2 (cylinder)

e High-pressure reactor

e Deionized water
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e Concentrated Hydrochloric acid (HCI)
Procedure:

e Thoroughly mix 2-furoic acid and cesium carbonate (and potassium carbonate if used) in a
mortar and pestle. A typical molar ratio is 1:0.75 (furoic acid:total carbonate).

o Transfer the solid mixture to a high-pressure reactor.

o Seal the reactor, purge with CO2, and then pressurize with CO2 to 8 atm.

e Heat the reactor to 260-290 °C with stirring for 40 hours. The mixture will form a molten salt.
o After the reaction, cool the reactor to room temperature and vent the CO2.

» Dissolve the solid product in deionized water.

 Acidify the aqueous solution with concentrated HCI to precipitate the 2,5-furandicarboxylic
acid.

« Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the
pure product.

Process Workflow
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Experimental Workflow
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Caption: Workflow for the carboxylation of 2-furoic acid to FDCA.
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Palladium-Catalyzed Carboxylation of Aryl Halides

Cesium carbonate serves as a crucial base in the palladium-catalyzed carboxylation of aryl
halides with COZ2. This reaction offers a direct route to a wide range of benzoic acid derivatives,
tolerating various functional groups.[4][5][6]
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Experimental Protocol

Materials:
e Aryl bromide (1.0 mmol)

o Palladium(ll) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
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e tBuXPhos (0.04 mmol, 4 mol%)

e Cesium carbonate (Cs2CO3) (1.5 mmol, 1.5 equiv.)

e Diethylzinc (Et2Zn) (1.1 M in toluene, 2.0 mL, 2.2 mmol)

e N,N-Dimethylacetamide (DMA) (2 mL)

e CO2 (cylinder)

e High-pressure reactor

o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

e Saturated sodium chloride solution (brine)

¢ Anhydrous sodium sulfate (Na2S04)

Procedure:

To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol), tBuXPhos
(0.04 mmol), and cesium carbonate (1.5 mmol).

e Add the aryl bromide (1.0 mmol) and DMA (2 mL).

o Carefully add the diethylzinc solution (2.0 mL).

» Transfer the reaction mixture to a high-pressure reactor, seal, and purge with CO2.

e Pressurize the reactor with CO2 to 10 atm.

e Stir the reaction at 110 °C for 16 hours.

e Cool the reactor to room temperature and vent the CO?2.

e Quench the reaction mixture with 1 M HCI and extract with ethyl acetate (3 x 20 mL).
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e Wash the combined organic layers with brine, dry over Na2S0O4, and filter.

e Remove the solvent under reduced pressure and purify the residue by column
chromatography to obtain the corresponding benzoic acid.

Catalytic Cycle
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Simplified Catalytic Cycle
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Caption: Simplified catalytic cycle for the Pd-catalyzed carboxylation of aryl bromides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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